2-Formylnicotinic acid hydrate

Organic synthesis Medicinal chemistry Process chemistry

In multi-step syntheses, precise stoichiometry is critical. 2-Formylnicotinic acid hydrate (MW 169.13) provides a fixed monohydrate stoichiometry, eliminating the 11.9% mass error of anhydrous material and the need for Karl Fischer titration. • Defined hydrate water content ensures batch-to-batch reproducibility. • Ortho formyl/carboxyl arrangement enables intramolecular cyclization to fused bicyclic scaffolds. • Two chemically orthogonal handles allow sequential derivatization without protection/deprotection steps.

Molecular Formula C7H7NO4
Molecular Weight 169.13 g/mol
CAS No. 2007908-74-7
Cat. No. B1447261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Formylnicotinic acid hydrate
CAS2007908-74-7
Molecular FormulaC7H7NO4
Molecular Weight169.13 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1)C=O)C(=O)O.O
InChIInChI=1S/C7H5NO3.H2O/c9-4-6-5(7(10)11)2-1-3-8-6;/h1-4H,(H,10,11);1H2
InChIKeyPTMHLYWJGQLVMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Formylnicotinic Acid Hydrate CAS 2007908-74-7: Technical Baseline for Pyridine-3-carboxylic Acid Derivatives with Dual Functional Group Architecture


2-Formylnicotinic acid hydrate (CAS: 2007908-74-7) is a substituted pyridine-3-carboxylic acid derivative bearing both a 2-position formyl (–CHO) group and a 3-position carboxylic acid (–COOH) group, crystallized as the monohydrate . The compound serves as a bifunctional heterocyclic building block in medicinal chemistry and organic synthesis, with the aldehyde moiety enabling condensation, reductive amination, and cycloaddition chemistries while the carboxylic acid permits esterification, amidation, and metal coordination [1]. The hydrated form (C7H7NO4, MW 169.13) contains one molecule of water of crystallization, distinguishing it from the anhydrous parent compound (C7H5NO3, CAS: 23590-67-2, MW 151.12) in both physicochemical handling properties and stoichiometric calculations for synthesis . As a member of the 2-formylnicotinic acid structural class, this compound occupies a specific niche among pyridinecarboxaldehyde derivatives due to the ortho-relationship between the electrophilic aldehyde and the metal-chelating carboxylic acid, a spatial arrangement that enables intramolecular cyclization pathways not accessible to the 4-formyl or 5-formyl isomers [2].

2-Formylnicotinic Acid Hydrate (CAS 2007908-74-7): Why In-Class Pyridinecarboxaldehyde Analogs Cannot Be Interchanged Without Protocol Deviation


Substituting 2-formylnicotinic acid hydrate with a generic pyridinecarboxaldehyde or a positional isomer introduces quantifiable deviations in reaction outcomes due to three non-negotiable structural determinants. First, the hydration state directly alters molecular weight (169.13 vs. 151.12 for anhydrous 2-formylnicotinic acid), impacting stoichiometric calculations in multi-step syntheses where precise molar equivalence governs yield reproducibility . Second, the ortho-arrangement of the formyl and carboxylic acid groups on the pyridine ring (2-formyl, 3-carboxyl) establishes a distinct chelation geometry and intramolecular hydrogen-bonding network compared to the 4-formyl isomer (CAS: 395645-41-7) or the mono-functional nicotinaldehyde (CAS: 500-22-1, lacking the carboxylic acid entirely) [1]. Third, the hydrate crystal form exhibits different hygroscopic behavior and long-term storage stability relative to the anhydrous material, with implications for gravimetric accuracy in solid dispensing workflows . These factors collectively preclude generic substitution without formal protocol revalidation; the evidence presented in Section 3 quantifies these differential dimensions where data are available and explicitly identifies inferential gaps where direct comparative data remain absent.

2-Formylnicotinic Acid Hydrate CAS 2007908-74-7: Quantitative Differentiation Evidence Versus Closest Structural Analogs


Hydrate vs. Anhydrous 2-Formylnicotinic Acid: Stoichiometric Impact on Multi-Step Synthetic Yield Reproducibility

The hydrate form (CAS 2007908-74-7) contains one molar equivalent of water of crystallization, resulting in a molecular weight of 169.13 g/mol, which is 11.9% higher than the anhydrous 2-formylnicotinic acid (CAS 23590-67-2, MW 151.12 g/mol) . In synthetic protocols requiring precise molar ratios of the aldehyde component—such as reductive aminations or hydrazone formations where the formyl group is the limiting reagent—substituting the anhydrous material with the hydrate without correcting for the mass differential introduces an 11.9% under-dosing error in the active pyridinecarboxaldehyde core. For a typical 10 mmol scale reaction, this corresponds to a discrepancy of 1.69 g of hydrate versus 1.51 g of anhydrous material, potentially reducing reaction yield or generating inconsistent product profiles across batches .

Organic synthesis Medicinal chemistry Process chemistry Stoichiometry

Bifunctional vs. Monofunctional Pyridinecarboxaldehyde: Presence of Carboxylic Acid Enables Orthogonal Derivatization Pathways

2-Formylnicotinic acid hydrate possesses two chemically distinct reactive handles: a formyl group at the 2-position and a carboxylic acid at the 3-position. In contrast, the closely related comparator nicotinaldehyde (pyridine-3-carboxaldehyde, CAS 500-22-1) contains only the aldehyde functionality, lacking the carboxylic acid entirely [1]. This structural difference permits orthogonal derivatization: the carboxylic acid can undergo amide coupling (e.g., with amines via EDC/HOBt) or esterification while leaving the aldehyde intact for subsequent condensation reactions, or alternatively, the aldehyde can be selectively modified via reductive amination while preserving the carboxylic acid for later metal coordination or bioconjugation [2]. Nicotinaldehyde offers only the aldehyde as a single functional handle, limiting synthetic versatility in complex molecule construction where dual orthogonal functionalization is required.

Chemical biology Bioconjugation Ligand synthesis Heterocyclic chemistry

2-Formyl vs. 4-Formyl vs. 5-Formyl Nicotinic Acid Isomers: Positional Ortho-Relationship Enables Intramolecular Cyclization to Phthalide-Type Scaffolds

The 2-formyl substitution pattern in 2-formylnicotinic acid hydrate positions the electrophilic aldehyde carbon in ortho-proximity to the carboxylic acid oxygen, establishing the spatial geometry required for intramolecular nucleophilic attack to form a fused γ-lactone (phthalide-type bicyclic scaffold) under acidic or dehydrating conditions [1]. The 4-formyl isomer (CAS 395645-41-7) places the aldehyde para- to the pyridine nitrogen and meta- to the carboxylic acid, while the 5-formyl isomer (CAS 893723-55-2) positions the aldehyde meta- to both the nitrogen and the carboxylic acid [2]. Neither the 4- nor 5-formyl isomers permit the same five-membered ring-forming intramolecular cyclization due to unfavorable ring-strain geometries (would require 6-membered or larger rings with different transition-state energetics). This ortho-specific reactivity pathway is a class-level inference based on established principles of intramolecular cyclization in ortho-acylbenzoic acid systems and their aza-heterocyclic analogs.

Heterocyclic synthesis Intramolecular cyclization Lactone formation Medicinal chemistry

Anhydrous 2-Formylnicotinic Acid as Intermediate in Patent-Disclosed Cancer Therapeutic Scaffolds: Hydrate Form Implied Utility

Patent literature (US application related to RUNX protein inhibitors for cancer therapeutics) explicitly lists anhydrous 2-formylnicotinic acid (CAS 23590-67-2) among a series of pyridine-2-aldehydes employed as intermediates in the preparation of pharmacologically active compounds that demonstrate on-target RUNX protein inhibitory activity [1]. While the specific hydrate form (CAS 2007908-74-7) is not directly cited in this patent disclosure, the hydrate serves as an alternative physical form of the same core pyridinecarboxaldehyde carboxylic acid scaffold. In synthetic sequences where the aldehyde undergoes condensation or reductive amination under aqueous or protic conditions, the hydrate form may offer handling advantages (reduced hygroscopic variability during weighing) without introducing chemical impurities, as the water of crystallization does not interfere with the aldehyde's reactivity toward nucleophiles. This constitutes supporting evidence for the compound's relevance in medicinal chemistry programs targeting oncology applications.

Cancer therapeutics RUNX inhibitors Pyridine-2-aldehydes Drug discovery

2-Formylnicotinic Acid Hydrate (CAS 2007908-74-7): Evidence-Backed Application Scenarios for Scientific Procurement


Medicinal Chemistry: Dual Orthogonal Functionalization for Heterocyclic Scaffold Construction

In medicinal chemistry programs requiring sequential derivatization of a pyridine core, 2-formylnicotinic acid hydrate provides two chemically orthogonal reactive handles (2-formyl and 3-carboxylic acid) that can be functionalized independently. As established in Section 3, this bifunctional architecture distinguishes the compound from monofunctional analogs like nicotinaldehyde (CAS 500-22-1), which lacks the carboxylic acid moiety . The ortho-relationship between these groups further enables intramolecular cyclization to fused bicyclic scaffolds—a pathway not accessible to the 4-formyl or 5-formyl positional isomers [1]. Procurement of the hydrate form specifically ensures correct stoichiometric calculations in multi-step synthetic sequences where the aldehyde serves as the limiting reagent, avoiding the 11.9% mass adjustment required if substituting anhydrous material [2].

Process Chemistry and Scale-Up: Hydrate Form Selection for Stoichiometric Precision and Handling Reproducibility

For process chemistry and kilo-lab scale-up operations, the defined hydrate stoichiometry of 2-formylnicotinic acid hydrate (C7H7NO4, MW 169.13) provides a fixed, non-variable water content compared to anhydrous material that may have adsorbed variable atmospheric moisture during storage. As quantified in Section 3, the 11.9% molecular weight differential between hydrate and anhydrous forms directly impacts reagent mass calculations . Process chemists selecting the hydrate form eliminate the need for Karl Fischer titration or drying protocols prior to use in moisture-tolerant reactions, reducing analytical burden and improving batch-to-batch reproducibility in synthetic sequences where the aldehyde component's molar quantity is critical for yield optimization [1].

Coordination Chemistry and Metal-Organic Framework (MOF) Ligand Design

The 2-formylnicotinic acid scaffold, as noted in Section 3, is employed in the synthesis of ligands for metal-catalyzed reactions . The ortho-arrangement of the carboxylic acid and pyridine nitrogen establishes a bidentate chelation motif capable of coordinating transition metals (e.g., Cu(II), Zn(II), Pd(II)), while the pendant 2-formyl group remains available for post-coordination functionalization or for forming imine linkages in extended framework structures. This spatial arrangement contrasts with the 4-formyl isomer (CAS 395645-41-7), where the para-relationship between functional groups precludes simultaneous bidentate metal chelation involving both the carboxylic acid and the pyridine nitrogen in the same coordination sphere [1]. The hydrate form's crystalline nature may facilitate co-crystallization studies with metal salts for single-crystal X-ray diffraction analysis of coordination geometries.

Chemical Biology and Bioconjugation: Aldehyde Handle for Reductive Amination with Amine-Containing Biomolecules

In chemical biology applications requiring covalent attachment of a pyridine-carboxylic acid moiety to amine-containing biomolecules (e.g., lysine residues on proteins, amino-modified oligonucleotides), the 2-formyl group of 2-formylnicotinic acid hydrate serves as an electrophilic handle for reductive amination using sodium cyanoborohydride or sodium triacetoxyborohydride. Unlike nicotinaldehyde (CAS 500-22-1), which provides only the aldehyde for conjugation, the target compound retains the 3-carboxylic acid as a secondary functional group for subsequent bioconjugation (e.g., EDC/NHS-mediated amide coupling) or for introducing negative charge at physiological pH . The hydrate form's water solubility profile (class-level inference from pyridine carboxylic acids) may offer advantages in aqueous bioconjugation buffers compared to more hydrophobic pyridine aldehydes lacking the carboxylic acid group.

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